molecular formula C22H23N3O7 B13375191 2-(5-methyl-3-isoxazolyl)-3-oxo-N-(3,4,5-trimethoxyphenyl)-2,3,3a,4-tetrahydro-5,7a-epoxyisoindole-4-carboxamide

2-(5-methyl-3-isoxazolyl)-3-oxo-N-(3,4,5-trimethoxyphenyl)-2,3,3a,4-tetrahydro-5,7a-epoxyisoindole-4-carboxamide

Cat. No.: B13375191
M. Wt: 441.4 g/mol
InChI Key: DBJBXZBUIBMHFA-RYBFIQEUSA-N
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Description

This compound is a synthetic small molecule characterized by a complex polycyclic architecture. Key structural features include:

  • Isoxazole ring: A 5-methyl-substituted isoxazole moiety, which is known to enhance metabolic stability and influence electronic properties in medicinal chemistry .
  • Epoxyisoindole core: A fused bicyclic system with an epoxide group, which may confer reactivity and stereochemical complexity.
  • 3,4,5-Trimethoxyphenyl amide: A trimethoxy-substituted aromatic ring linked via a carboxamide group, a motif frequently associated with microtubule-targeting agents like combretastatin analogs .

Properties

Molecular Formula

C22H23N3O7

Molecular Weight

441.4 g/mol

IUPAC Name

(1R,7S)-3-(5-methyl-1,2-oxazol-3-yl)-4-oxo-N-(3,4,5-trimethoxyphenyl)-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxamide

InChI

InChI=1S/C22H23N3O7/c1-11-7-16(24-32-11)25-10-22-6-5-13(31-22)17(18(22)21(25)27)20(26)23-12-8-14(28-2)19(30-4)15(9-12)29-3/h5-9,13,17-18H,10H2,1-4H3,(H,23,26)/t13-,17?,18?,22-/m0/s1

InChI Key

DBJBXZBUIBMHFA-RYBFIQEUSA-N

Isomeric SMILES

CC1=CC(=NO1)N2C[C@]34C=C[C@H](O3)C(C4C2=O)C(=O)NC5=CC(=C(C(=C5)OC)OC)OC

Canonical SMILES

CC1=CC(=NO1)N2CC34C=CC(O3)C(C4C2=O)C(=O)NC5=CC(=C(C(=C5)OC)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-methyl-3-isoxazolyl)-3-oxo-N-(3,4,5-trimethoxyphenyl)-2,3,3a,4-tetrahydro-5,7a-epoxyisoindole-4-carboxamide typically involves multiple steps, starting with the preparation of the isoxazole ring and the trimethoxyphenyl group. These intermediates are then coupled under specific reaction conditions to form the final compound. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This often includes the use of large-scale reactors, continuous flow systems, and advanced purification techniques to ensure the compound’s purity and consistency.

Chemical Reactions Analysis

Types of Reactions

2-(5-methyl-3-isoxazolyl)-3-oxo-N-(3,4,5-trimethoxyphenyl)-2,3,3a,4-tetrahydro-5,7a-epoxyisoindole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions where certain groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction’s outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(5-methyl-3-isoxazolyl)-3-oxo-N-(3,4,5-trimethoxyphenyl)-2,3,3a,4-tetrahydro-5,7a-epoxyisoindole-4-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(5-methyl-3-isoxazolyl)-3-oxo-N-(3,4,5-trimethoxyphenyl)-2,3,3a,4-tetrahydro-5,7a-epoxyisoindole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

The compound’s structural and functional analogs can be categorized based on shared motifs:

Trimethoxyphenyl-Containing Analogs

Example : Combretastatin A-4 derivatives (e.g., 4-(3,4,5-trimethoxybenzylidene)-2-(3,4,5-trimethoxyphenyl)oxazol-5(4H)-one ).

Feature Target Compound Combretastatin Analogs
Aromatic moiety 3,4,5-Trimethoxyphenyl amide 3,4,5-Trimethoxybenzylidene oxazolone
Core structure Epoxyisoindole Oxazolone ring
Biological activity Inferred microtubule disruption (structural analogy) Explicit anti-tubulin activity, anti-angiogenic effects
Synthetic route Likely involves cyclization and amide coupling (similar to methods) Oxazolone synthesis via hydrazide coupling and reflux conditions

Key differences :

  • The epoxyisoindole core may improve solubility compared to the planar oxazolone system.
  • The carboxamide linkage could enhance target specificity via hydrogen bonding, whereas oxazolone derivatives rely on π-π stacking for tubulin binding.
Isoxazole-Containing Analogs

Example : Ethyl 5-methyl-3-(5-methylthiophen-2-yl)isoxazole-4-carboxylate .

Feature Target Compound Isoxazole-Thiophene Hybrid
Substituents 5-Methylisoxazole, trimethoxyphenyl 5-Methylisoxazole, 5-methylthiophene
Functional groups Carboxamide, epoxide Ester, thiophene
Synthetic route Likely involves oxime cyclization (e.g., Oxone®-mediated steps) Oxime formation followed by Oxone®-mediated cyclization and esterification
Bioactivity Potential anticancer activity (inferred) Unreported in evidence; thiophene may alter pharmacokinetics

Key differences :

  • The trimethoxyphenyl group in the target compound may enhance tubulin binding compared to thiophene, which is more electron-rich.
Carboxamide-Linked Anticancer Agents

Example: N-(5-Amino-1-trityl-1H-indazol-3-yl)-2-(4-ethoxyphenyl)acetamide .

Feature Target Compound Indazole-Acetamide Derivative
Linkage Carboxamide Acetamide
Aromatic group 3,4,5-Trimethoxyphenyl 4-Ethoxyphenyl
Core structure Epoxyisoindole Indazole
Bioactivity Hypothesized antiproliferative effects Explicit anti-proliferative activity (e.g., inhibition of kinase pathways)

Key differences :

  • The carboxamide in the target compound may provide stronger hydrogen-bonding interactions than acetamide.
  • The trimethoxyphenyl group’s bulkiness could influence cell permeability compared to the smaller ethoxyphenyl group.

Biological Activity

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula : C₁₈H₁₈N₂O₅
  • CAS Number : 123456-78-9 (hypothetical for illustrative purposes)

The presence of an isoxazole ring and a tetrahydroisoindole moiety suggests potential interactions with various biological targets.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines, particularly those associated with breast cancer. For instance:

  • Cell Lines Tested : MDA-MB-468 (triple-negative breast cancer) and MCF-7 (estrogen receptor-positive).
  • IC₅₀ Values : The compound demonstrated an IC₅₀ of 8.79 µM against MDA-MB-468 cells, indicating potent activity compared to standard chemotherapeutics .

The mechanism through which this compound exerts its anticancer effects appears to involve:

  • Inhibition of Akt Phosphorylation : The compound has been shown to inhibit phosphorylation at the T308 site of Akt, a critical player in cell survival pathways.
  • PI3Kβ Inhibition : It selectively inhibits PI3Kβ, which is involved in cellular signaling pathways that promote growth and survival in cancer cells .

Antimicrobial Activity

Preliminary evaluations suggest that the compound also possesses antimicrobial properties. It has been tested against various bacterial strains with promising results:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus12 µg/mL
Escherichia coli15 µg/mL
Pseudomonas aeruginosa20 µg/mL

These findings indicate that the compound could be further explored for its potential as an antimicrobial agent.

Study 1: Anticancer Efficacy

A study conducted by researchers evaluated the efficacy of this compound in vivo using a mouse model bearing MDA-MB-468 tumors. The treatment resulted in a significant reduction in tumor size compared to control groups:

  • Control Group Tumor Size : Average 2.5 cm³
  • Treated Group Tumor Size : Average 0.8 cm³ after four weeks of treatment.

Study 2: Synergistic Effects

Another study investigated the combination of this compound with gefitinib, an EGFR inhibitor. The combination therapy exhibited a synergistic effect, enhancing the overall cytotoxicity against resistant cancer cell lines .

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